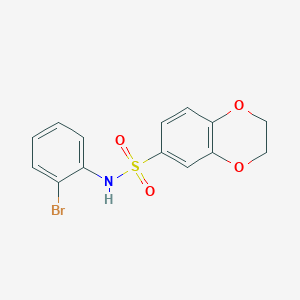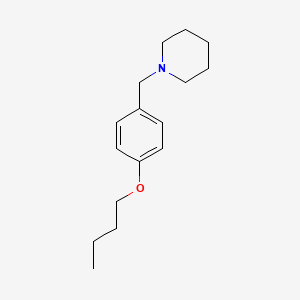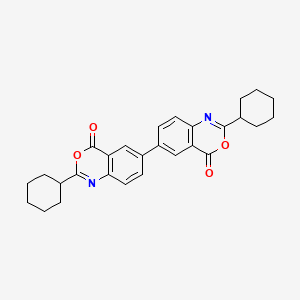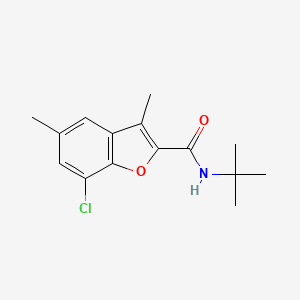
N-(2-bromophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-bromophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound that features a bromophenyl group attached to a benzodioxine ring system with a sulfonamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multiple steps. One common method starts with the bromination of 2-phenyl-1,4-benzodioxine to introduce the bromine atom at the 2-position. This is followed by the sulfonation of the benzodioxine ring to introduce the sulfonamide group. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) for bromination and sulfonyl chloride for sulfonation, typically in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the use of more efficient catalysts to speed up the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can undergo various types of chemical reactions:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The benzodioxine ring can be oxidized or reduced, leading to different derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form more complex molecules.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Sulfonation: Sulfonyl chloride in the presence of a base like pyridine.
Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzodioxine derivatives, while coupling reactions can produce more complex aromatic systems.
Scientific Research Applications
N-(2-bromophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used to study the effects of sulfonamide-containing compounds on various biological systems.
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby altering biochemical pathways. The sulfonamide group is known to interact with various biological targets, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
- N-(2-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Uniqueness
N-(2-bromophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is unique due to the presence of the bromine atom, which can participate in specific types of chemical reactions, such as coupling reactions, that are not as readily accessible with other halogens. This makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
N-(2-bromophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO4S/c15-11-3-1-2-4-12(11)16-21(17,18)10-5-6-13-14(9-10)20-8-7-19-13/h1-6,9,16H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAWMMKZTOGLNQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NC3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-{2-[2-(4-methoxyphenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B5135318.png)
![4-({3-[(1,3-Dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-YL)oxy]anilino}carbonyl)phenyl acetate](/img/structure/B5135323.png)

![N-[2-(benzenesulfonyl)-2-pyridin-3-ylethyl]benzamide](/img/structure/B5135335.png)

![1-(3-Methoxyphenyl)-3-[(4-methoxyphenyl)amino]pyrrolidine-2,5-dione](/img/structure/B5135342.png)
![6-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}-5-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B5135346.png)
![5-[4-(2-chlorophenyl)-1-piperazinyl]-2,4-dinitro-N-phenylaniline](/img/structure/B5135360.png)

![2-methyl-5-{4-[(2-methyl-1-benzofuran-5-yl)carbonyl]-1-piperazinyl}-3(2H)-pyridazinone](/img/structure/B5135366.png)


![4-Methoxy-2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]phenol](/img/structure/B5135384.png)
![1-{4,4-DIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}-2-METHYLBUTAN-1-ONE](/img/structure/B5135400.png)
